molecular formula C13H17N3O B8037145 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine

5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B8037145
M. Wt: 231.29 g/mol
InChI Key: ZFNVFRFQIGMWMY-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 1-methylpyrazole core substituted with an amino group at position 3 and a 2,4-dimethylphenoxymethyl group at position 5. This structure combines a heterocyclic aromatic ring with an electron-donating phenoxy moiety, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. The compound’s molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol (calculated). Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from related compounds in the literature .

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)15-16(11)3/h4-7H,8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNVFRFQIGMWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=NN2C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1-methyl-3,5-diketone is used.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with 2,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Final Amination Step: The final step involves the introduction of the amine group at the 3-position of the pyrazole ring. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenoxy ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines. Sodium borohydride or hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where the dimethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups replacing the dimethyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally similar pyrazole derivatives, focusing on substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 1-methyl, 3-amino, 5-(2,4-dimethylphenoxymethyl) C₁₃H₁₅N₃O 229.28 Not explicitly reported; inferred lipophilicity
N’-(4-Hydroxybenzylidene)-... () 1,3,4-oxadiazole-thiol, acetohydrazide backbone C₂₀H₂₀N₄O₄S 412.46 Melting point: 166–168°C; antimicrobial activity
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine () 1-methyl, 4-methyl, 5-(thiophen-methyl) C₁₀H₁₃N₃S 207.30 Not reported
5-[(Diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine () 1-methyl, 3-amino, 5-(diethylaminomethyl) C₉H₁₈N₄ 182.27 Predicted pKa: ~9; density: 1.07 g/cm³
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine () 3-(trifluoromethylphenyl), 5-amino C₁₀H₈F₃N₃ 227.19 Not reported; likely high electronegativity

Key Observations:

Substituent Effects: The 2,4-dimethylphenoxymethyl group in the target compound provides electron-donating methyl groups, enhancing aromatic stability and lipophilicity compared to electron-withdrawing groups (e.g., trifluoromethyl in ).

Bioactivity: Acetohydrazide derivatives () exhibit antimicrobial activity (MIC: 5–30 µg/well), suggesting that the target compound’s phenoxy group may confer similar bioactivity if functionalized appropriately . The absence of a thiol or oxadiazole moiety in the target compound may reduce metabolic instability compared to ’s derivatives.

Physicochemical Properties :

  • The target compound’s predicted lipophilicity (logP ~2.5, estimated) is lower than acetohydrazide derivatives (logP ~3.5 for C₂₀H₂₀N₄O₄S) due to the absence of bulky aromatic systems .
  • Melting points for related compounds range from 142–180°C, suggesting the target may exhibit similar thermal stability .

Biological Activity

5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,4-dimethylphenol with formaldehyde to create 2,4-dimethylphenoxy methanol. This intermediate is then reacted with 1-methyl-1H-pyrazol-3-amine under basic conditions (e.g., sodium hydroxide in ethanol) to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, leading to various pharmacological effects. The precise pathways and interactions are still under investigation but suggest potential roles in anti-inflammatory and antimicrobial activities .

Comparative Analysis

Compound Biological Activity IC50 (μM) Selectivity
This compoundAnticancer (neuroblastoma)~100Selective for cancer cells
5-(5-bromo-2-furoyl)amino-3-methylpyrazoleAnticancer (various cancer lines)~50Moderate selectivity
5-(3,4-dimethoxybenzyl)amino derivativesAntimicrobial against Gram-positive bacteria~75Broad-spectrum activity

Case Studies

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

  • Cytotoxicity Study: A series of new pyrazole-containing oxime esters were synthesized and tested for their cytotoxicity against neuroblastoma cell lines. The results indicated that certain derivatives had IC50 values comparable to established anticancer agents like vincristine .
  • Antiviral Activity: Research into pyrazole-based compounds has also revealed potential antiviral properties, particularly against HIV. These compounds demonstrated non-toxic effects while inhibiting viral replication in cell cultures .

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